molecular formula C7H4Cl2N2O B6253073 4,6-dichloro-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 39513-29-6

4,6-dichloro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B6253073
CAS No.: 39513-29-6
M. Wt: 203
InChI Key:
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Description

4,6-Dichloro-2,3-dihydro-1H-1,3-benzodiazol-2-one is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions, and a dihydro-1H-1,3-benzodiazol-2-one core structure. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 4,6-dichloro-1,3-benzoxazole with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired benzodiazole compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzodiazoles, while oxidation reactions can produce benzodiazole oxides .

Scientific Research Applications

4,6-Dichloro-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, triggering signal transduction pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-1,3-benzoxazole: Similar in structure but contains an oxygen atom in place of the nitrogen in the benzodiazole ring.

    4,6-Dichloro-2,3-dihydro-1H-1,3-benzothiazole: Contains a sulfur atom instead of nitrogen.

    4,6-Dichloro-2,3-dihydro-1H-1,3-benzimidazole: Similar structure with different substitution patterns.

Uniqueness

4,6-Dichloro-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific substitution pattern and the presence of two chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

39513-29-6

Molecular Formula

C7H4Cl2N2O

Molecular Weight

203

Purity

95

Origin of Product

United States

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